molecular formula C8H9NO4 B134838 3,4-Dimethoxynitrobenzene CAS No. 709-09-1

3,4-Dimethoxynitrobenzene

Cat. No. B134838
CAS RN: 709-09-1
M. Wt: 183.16 g/mol
InChI Key: YFWBUVZWCBFSQN-UHFFFAOYSA-N
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Description

3,4-Dimethoxybenzenamine is a chemical compound that is derived from 3,4-dimethoxybenzene through a nitration process followed by a reduction. The synthesis of this compound has been reported with high yields and purity, indicating efficient methods for its production . This compound serves as a precursor for various other chemical syntheses and has been studied for its potential applications in different fields.

Synthesis Analysis

The synthesis of 3,4-dimethoxybenzenamine involves the nitration of 3,4-dimethoxybenzene using a mixture of nitric and sulfuric acids at low temperatures to obtain 3,4-dimethoxynitrobenzene. The nitro derivative is then reduced to the corresponding aniline using either iron in acetic acid or Raney nickel as a catalyst under hydrogen pressure . These methods have been optimized to achieve high yields and purities, as evidenced by the reported yield of over 97% for the nitration step and a final product purity of 98% after reduction .

Molecular Structure Analysis

The molecular structure of 3,4-dimethoxynitrobenzene, a closely related compound, has been determined by X-ray crystallography. The compound exhibits a monoclinic crystal system with specific lattice parameters and a coplanar arrangement of atoms . Although the structure of 3,4-dimethoxybenzenamine is not directly provided, it can be inferred that the reduction of the nitro group to an amine would not significantly alter the coplanar nature of the benzene ring system.

Chemical Reactions Analysis

3,4-Dimethoxybenzenamine can be used as a building block for further chemical transformations. For instance, it can be converted into 4,7-dimethoxy-2-methyl-1H-benzimidazole, which is a precursor for the synthesis of imidazobenzo(hydro)quinones . Additionally, the presence of methoxy groups on the benzene ring can influence the reactivity of the compound in various chemical reactions, such as Diels-Alder reactions, where electron-rich aromatic compounds like 3,4-dimethoxybenzenamine can participate .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4-dimethoxybenzenamine and related compounds have been explored through various studies. For example, the photophysical properties of dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes, which share a similar dimethoxybenzene core, have been investigated. These compounds exhibit fluorescence with emission maxima in the violet region, and their quantum yields have been quantified in different states . The presence of methoxy groups is known to influence the electronic properties of the benzene ring, as seen in the study of radical cations with terminal 1,4-dimethoxybenzene units, which show substantial intramolecular electronic interaction .

Scientific Research Applications

Synthesis and Chemical Reactivity

3,4-Dimethoxynitrobenzene is a versatile chemical utilized as a key intermediate in the synthesis of various compounds. The synthesis of 3,4-dimethoxybenzenamine, a derivative of 3,4-dimethoxynitrobenzene, has been reported, showcasing its potential in chemical synthesis. This process involves nitrating 3,4-dimethoxybenzene to obtain 3,4-dimethoxynitrobenzene, followed by a reduction process yielding a high purity and yield product (Shen Yanhong, 2007). Similarly, 3,4-Dimethoxyaniline was synthesized with a yield of over 97% from 3,4-dimethoxynitrobenzene through nitration, filtration, and reduction processes (Qiu Wei-jie & Lin Jun, 2005).

Application in Activated Carbon Functionalization

The compound has also been utilized in the chemical functionalization of activated carbon. Small redox molecules, derived from 3,4-dimethoxybenzenediazonium salt, were grafted on carbon, yielding dimethoxybenzene-carbon composites. These composites demonstrated potential as pseudo-capacitive materials in aqueous electrochemical capacitors (E. Lebègue et al., 2013).

Role in Energy Storage Systems

In the field of energy storage, 3,4-Dimethoxynitrobenzene derivatives have been studied as catholyte materials for non-aqueous redox flow batteries. These derivatives exhibit high open-circuit potentials and excellent electrochemical reversibility, although their chemical stability in the oxidized form needs enhancement (Jingjing Zhang et al., 2017).

Transetherification and Antioxidant Activities

Research has explored the transetherification of dimethoxynitrobenzene derivatives, revealing insights into aromatic nucleophilic substitution reactions and the specific conditions required to optimize yield and selectivity (Jiho Song et al., 2017). Additionally, derivatives of 3,4-dimethoxynitrobenzene have demonstrated powerful antioxidant properties and potential as enzyme inhibitors, offering avenues for further pharmaceutical exploration (Tekin Artunç et al., 2020).

Safety and Hazards

3,4-Dimethoxynitrobenzene is harmful if swallowed . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

1,2-dimethoxy-4-nitrobenzene
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InChI

InChI=1S/C8H9NO4/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3
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InChI Key

YFWBUVZWCBFSQN-UHFFFAOYSA-N
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Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])OC
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Molecular Formula

C8H9NO4
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DSSTOX Substance ID

DTXSID9061043
Record name 3,4-Dimethoxynitrobenzene
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Molecular Weight

183.16 g/mol
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Physical Description

Yellow crystalline solid; [Alfa Aesar MSDS]
Record name 1,2-Dimethoxy-4-nitrobenzene
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Product Name

3,4-Dimethoxynitrobenzene

CAS RN

709-09-1
Record name 1,2-Dimethoxy-4-nitrobenzene
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Record name Benzene, 1,2-dimethoxy-4-nitro-
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Synthesis routes and methods

Procedure details

In SCHEME 5 veratrol (12) is selectively nitrated with 70% HNO3 in AcOH to give 4-nitroveratrol (21). Subsequent reaction of (21) with Buli and TMEDA in THF followed by trimethylborate and hydrochloric acid gives boronic acid (22). Boronic acid (22) is reacted under inert conditions with a brominated aromatic or heteroaromatic ester of generell type (15) under Suzuki-type basic conditions (Pd(PPh3)4 and aqueous sodium bicarbonate in dimethoxyethane) to a biaryl of type (23). Biaryl (23) is further hydrolized with aqueous lithium hydroxide in THF and MeOH or MeCN to give the corresponding carboxylic acid (24) which is converted to a building block of type (25) by reaction with oxalyl chloride in anhydrous dichloromethane.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the applications of 3,4-Dimethoxynitrobenzene in chemical research?

A1: 3,4-Dimethoxynitrobenzene is utilized as a chemical actinometer in the UV range. [] This means it can be used to determine the number of photons in a beam of UV light by measuring the extent of its photohydrolysis reaction.

Q2: How is 3,4-Dimethoxyaniline synthesized from 3,4-Dimethoxynitrobenzene?

A2: 3,4-Dimethoxyaniline can be synthesized from 3,4-Dimethoxynitrobenzene through a reduction reaction. Several methods have been reported:

  • Reduction with Iron and Acetic Acid: 3,4-Dimethoxynitrobenzene is reduced by a mixture of iron (Fe) and acetic acid (HAc) in a suitable solvent. [] This method achieves a high yield (91.4%) and purity (≥98.0% by HPLC).
  • Catalytic Hydrogenation with Raney Nickel: This method employs Raney Nickel (Raney-Ni) as a catalyst and hydrogen gas (H₂) under pressure (1.6 MPa) in an autoclave at 100°C. [] The reported yield and purity of 3,4-Dimethoxyaniline are up to 90% and 98%, respectively.

Q3: What is the role of 3,4-Dimethoxynitrobenzene in the synthesis of caged IPTG?

A3: In a study focused on developing a light-inducible gene-expression system for various organisms, 3,4-Dimethoxynitrobenzene was employed in the synthesis of a caged version of isopropyl-β-D-thiogalactoside (IPTG). [] The researchers synthesized caged IPTG (compound 1) by reacting IPTG with 6-nitropiperonal. This reaction selectively formed a dioxolane ring at the 4- and 6-hydroxy groups of IPTG. 3,4-Dimethoxynitrobenzene was then used as an actinometer to determine the quantum yield of the photochemical conversion of the caged IPTG into its active form upon UV irradiation.

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